molecular formula C26H26N2O2S B2486556 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1206994-73-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2486556
CAS RN: 1206994-73-1
M. Wt: 430.57
InChI Key: BMJMMIDQICFYGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that include cyclization, acylation, and the introduction of specific functional groups to achieve the desired molecular architecture. For instance, the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives involves characterizations like NMR, IR spectroscopy, and mass spectrometry, indicating complex synthetic routes that likely share similarities with our compound of interest (Zablotskaya et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a diversity of conformations and molecular interactions. For example, studies on closely related benzamides demonstrate various modes of supramolecular aggregation and order versus disorder in crystalline structures, which are critical for understanding the conformational features of complex molecules (Sagar et al., 2018).

Chemical Reactions and Properties

Compounds within this chemical family exhibit a range of chemical behaviors, including cyclization reactions enhanced by Lewis acids and the formation of distinct molecular structures through specific synthetic pathways. Such reactions underscore the complexity and versatility of these molecules in chemical synthesis and their potential utility in various applications beyond pharmacology (Saitoh et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through rigorous analytical techniques, including crystallography and spectroscopy. These properties are essential for understanding the compound's behavior in different environments and for its potential application in materials science and engineering (Dyachenko & Vovk, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal in determining the applications of such compounds. Research into related molecules highlights the significance of their structural components in modulating these properties, providing insights into how modifications to the molecular structure can influence overall chemical behavior (Markaryan et al., 2000).

Scientific Research Applications

Anticancer Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide and its derivatives are being investigated for their potential in cancer treatment. The tetrahydroisoquinoline moiety, which is common in this compound, is found in many biologically active molecules. Such compounds, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have shown significant anticancer properties, especially against breast cancer cell lines, suggesting their potential as novel anticancer agents (Redda, Gangapuram, & Ardley, 2010).

Synthesis and Transformations for Medicinal Chemistry

Research has focused on synthesizing and transforming derivatives of this compound for potential medicinal applications. For instance, novel derivatives such as 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid have been developed (Dyachenko & Vovk, 2012). These efforts are crucial for expanding the range of potential therapeutic applications.

Applications in Organic Chemistry and Drug Synthesis

The compound and its analogs are significant in organic chemistry, contributing to the synthesis of complex organic compounds. For example, they have been used in the synthesis of various heterocyclic systems, which are key components in many pharmaceuticals (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Exploration in Pharmacology

Research includes exploring the pharmacological effects of these compounds. For instance, studies have evaluated their antimicrobial, anti-inflammatory, and psychotropic activities, highlighting their potential as versatile pharmaceutical agents (Zablotskaya et al., 2013).

Development of Novel Drug Molecules

The compound's derivatives are being studied for the development of new drug molecules. This includes research into their cytotoxicity and potential use in treating various diseases, indicating the broad spectrum of their applicability in drug development (Pingaew, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2012).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c29-24(20-8-2-1-3-9-20)28-16-6-10-19-12-13-21(18-22(19)28)27-25(30)26(14-4-5-15-26)23-11-7-17-31-23/h1-3,7-9,11-13,17-18H,4-6,10,14-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJMMIDQICFYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C(CCCN4C(=O)C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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